molecular formula C9H14N2 B2948919 (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine CAS No. 2248201-79-6

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine

Cat. No.: B2948919
CAS No.: 2248201-79-6
M. Wt: 150.225
InChI Key: HWKUGXSNSOEEGF-MRVPVSSYSA-N
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Description

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a chiral amine compound with a pyridine ring. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a pyridine ring attached to a propan-1-amine moiety, with a methyl group at the second carbon position, making it a chiral molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde.

    Reductive Amination: The key step involves reductive amination, where 3-pyridinecarboxaldehyde is reacted with a chiral amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Crystallization: Employing crystallization techniques to isolate and purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.

    Pathways Involved: It modulates neurotransmitter pathways by inhibiting or activating specific receptors, leading to altered neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine: The enantiomer of the compound with similar properties but different biological activity.

    3-Pyridin-3-ylpropan-1-amine: A non-chiral analog with a similar structure but lacking the methyl group at the second carbon position.

Uniqueness

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in medicinal chemistry for the development of enantiomerically pure drugs.

Properties

IUPAC Name

(2R)-2-methyl-3-pyridin-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKUGXSNSOEEGF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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